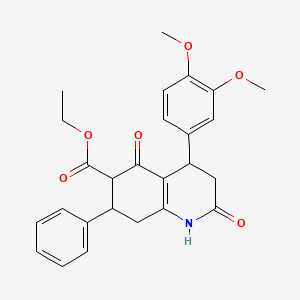![molecular formula C16H17FN2O2 B11064909 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B11064909.png)
4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their significant biological activities and are often used in medicinal chemistry for drug development .
准备方法
The synthesis of 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione can be achieved through a multicomponent reaction involving 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and L-proline. This reaction is typically carried out without any catalyst and is characterized by its regioselectivity . The structure of the synthesized compound is confirmed using various spectroscopic techniques such as IR, NMR, UV-visible, and mass spectrometry .
化学反应分析
4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
4-(4-Fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism of action of 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact molecular pathways involved depend on the specific application and target .
相似化合物的比较
Similar compounds to 4-(4-fluorophenyl)-2-methylhexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione include:
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound also contains a fluorophenyl group and is studied for its biological activities.
2’-[(4-Fluorophenyl)carbonyl]-1’-phenyl-1’,2’,5’,6’,7’,7a’-hexahydrospiro[indole-3,3’-pyrrolizin]-2(1H)-one: This compound is synthesized using a similar multicomponent reaction and is characterized by its biological activities.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which make it a valuable compound for various scientific research applications .
属性
分子式 |
C16H17FN2O2 |
|---|---|
分子量 |
288.32 g/mol |
IUPAC 名称 |
4-(4-fluorophenyl)-2-methyl-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione |
InChI |
InChI=1S/C16H17FN2O2/c1-18-15(20)12-11-3-2-8-19(11)14(13(12)16(18)21)9-4-6-10(17)7-5-9/h4-7,11-14H,2-3,8H2,1H3 |
InChI 键 |
QZZNCEYZNMCPSB-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2C3CCCN3C(C2C1=O)C4=CC=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(2-methoxy-5-nitro-4-propylphenoxy)ethyl]acetamide](/img/structure/B11064830.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[(1-oxophthalazin-2(1H)-yl)acetyl]hydrazinecarbothioamide](/img/structure/B11064835.png)
![6-{4-[chloro(difluoro)methoxy]phenyl}-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11064840.png)
![N-cyclopentyl-2-({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11064847.png)
![4-(2-methyl-1,3-thiazol-4-yl)-N-[1-(1-phenylethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B11064854.png)
![3-methoxybenzyl 4-[2-(3-methoxybenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B11064855.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(5-methylfuran-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11064858.png)
![4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol](/img/structure/B11064862.png)
![N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B11064864.png)
![2-{[4-(Ethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11064870.png)
![N-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11064883.png)
![N-(4-fluorophenyl)-2-{5-oxo-1-phenyl-3-[(1-propylpiperidin-4-yl)methyl]-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11064886.png)

